2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid
Description
2-{[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid (CAS: 2155854-93-4) is a synthetic organic compound featuring a 1,3-thiazole core substituted with a carboxylic acid group at position 4 and a benzyl moiety at position 2. The benzyl group is further modified with a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a common protecting group in peptide synthesis . This compound is structurally designed to combine the rigidity of the thiazole ring with the hydrophobic Fmoc group, making it a candidate for applications in medicinal chemistry, particularly in drug discovery and targeted delivery systems.
Properties
IUPAC Name |
2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c29-25(30)23-15-33-24(28-23)13-16-9-11-17(12-10-16)27-26(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,15,22H,13-14H2,(H,27,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGMDPUVJXFOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)CC5=NC(=CS5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring, a fluorenylmethoxycarbonyl (Fmoc) group, and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 398.48 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22N2O4S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
| SMILES | Cc1ccccc1C(=O)N(C(=O)O)c2nccs2 |
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The key steps include:
- Preparation of Fluoren-9-ylmethoxycarbonyl chloride : This intermediate is crucial for introducing the Fmoc group.
- Formation of the Thiazole Ring : Utilizing appropriate amines and reaction conditions (often involving strong bases or acids).
- Carboxylation : The final step involves the introduction of the carboxylic acid group.
These synthetic routes enhance the compound's yield and purity for further biological evaluation .
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial activity. In a study evaluating various thiazole derivatives, including our compound of interest, it was found that they displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than 256 μg/mL for several derivatives, indicating promising antibacterial potential .
The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in bacterial growth and metabolism. The thiazole moiety is known to participate in various biochemical pathways, potentially leading to inhibition of vital cellular functions .
Case Studies
Several studies have focused on the biological evaluation of similar compounds with the thiazole structure:
- Antimicrobial Evaluation : A recent study synthesized multiple thiazole derivatives and assessed their antimicrobial properties against multidrug-resistant strains. The results showed that compounds with similar structural features exhibited varying degrees of effectiveness, establishing a baseline for further development .
- Pharmacological Studies : Other research has explored the pharmacokinetics and pharmacodynamics of thiazole-containing compounds, highlighting their potential as lead compounds in drug discovery .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other known thiazole derivatives:
| Compound Name | Structure Feature | Antimicrobial Activity |
|---|---|---|
| Thiazole derivative A | Simple thiazole ring | Moderate |
| Thiazole derivative B | Substituted with halogens | High |
| 2-{[4-(Fmoc-amino)phenyl]methyl}-1,3-thiazole-4-carboxylic acid | Fluorene substitution | Promising |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Features
Physicochemical Properties
- Lipophilicity : The Fmoc group imparts significant hydrophobicity to all compounds. The ethyl-thiazole derivative (logP ~3.1) is less lipophilic than the target compound (logP ~4.2) due to the smaller alkyl chain .
- Solubility: The carboxylic acid group enhances aqueous solubility at physiological pH. The tetrahydro-pyran derivative (C₂₁H₂₁NO₅) may exhibit better solubility in polar solvents due to its oxygen-rich ring .
- Stability : Fmoc-protected compounds are sensitive to basic conditions (e.g., piperidine in DMF), which cleave the Fmoc group . The spirocyclic derivative’s rigid structure may confer resistance to enzymatic degradation .
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a face shield during bulk handling .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., sand), place in sealed containers, and dispose as hazardous waste .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .
Which analytical techniques confirm the compound’s structure and purity?
Q. Advanced
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify Fmoc group presence (δ 7.2–7.8 ppm for fluorenyl protons) and thiazole ring protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., m/z 404.1 [M+H]⁺ observed in LCMS) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
How is this compound applied in peptide synthesis?
Q. Advanced
- Protection Strategy : The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS). Deprotection uses 20% piperidine in DMF .
- Coupling Reactions : Activate the carboxylic acid with HATU/DIPEA in DMF for amide bond formation with resin-bound peptides .
- Monitoring : Use Kaiser test or LCMS to confirm coupling efficiency .
What storage conditions maximize compound stability?
Q. Basic
- Temperature : Store at –20°C in airtight, light-resistant containers to prevent degradation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the Fmoc group .
- Solubility : Dissolve in anhydrous DMF or DCM for long-term stability .
What modifications enhance its biological activity?
Q. Advanced
- Side-Chain Functionalization : Introduce alkyl/aryl groups at the thiazole 2-position via Suzuki-Miyaura coupling to modulate lipophilicity .
- Carboxylic Acid Derivatization : Convert to amides or esters using EDC/NHS activation for improved membrane permeability .
- Fmoc Replacement : Substitute with Boc or Alloc groups to alter deprotection kinetics .
What toxicological data are available for this compound?
Basic
Limited data exist. Acute toxicity (oral/dermal/inhalation) is classified as Category 4 (harmful), but chronic effects are unstudied. Treat as a potential irritant; avoid direct exposure .
How does it compare to other Fmoc-protected thiazole derivatives?
Q. Advanced
What methods study its interaction with biological targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize target proteins to measure binding affinity (KD) .
- Fluorescence Polarization : Label the compound with FITC to monitor competitive binding .
- Molecular Dynamics (MD) Simulations : Model interactions with enzymes (e.g., kinases) to predict binding modes .
How should waste containing this compound be disposed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
